(4-Amino-2-methylpyrimidin-5-yl)methanethiol
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Overview
Description
(4-Amino-2-methylpyrimidin-5-yl)methanethiol is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group, a methyl group, and a methanethiol group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylpyrimidin-5-yl)methanethiol typically involves the reaction of 2-methylpyrimidine derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 4-amino-2-methylpyrimidine as a starting material, which is then reacted with methanethiol in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-methylpyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, pH, and solvents to ensure selective and efficient reactions .
Major Products
Major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyrimidines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
(4-Amino-2-methylpyrimidin-5-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (4-Amino-2-methylpyrimidin-5-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Contains a hydroxymethyl group instead of a methanethiol group.
Uniqueness
(4-Amino-2-methylpyrimidin-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various synthetic and therapeutic applications .
Properties
CAS No. |
1967-85-7 |
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Molecular Formula |
C6H9N3S |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methanethiol |
InChI |
InChI=1S/C6H9N3S/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
InChI Key |
NUOCPDUXXOVQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CS |
Origin of Product |
United States |
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